GSK429286A
Übersicht
Beschreibung
GSK429286A ist ein selektiver Inhibitor von Rho-assoziierten Kinasen, der speziell auf ROCK1 und ROCK2 abzielt. Diese Kinasen spielen eine entscheidende Rolle in verschiedenen zellulären Prozessen, einschließlich Kontraktion, Motilität, Proliferation und Apoptose. This compound hat aufgrund seiner hohen Selektivität und Potenz ein erhebliches Potenzial in der wissenschaftlichen Forschung gezeigt .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
This compound wird durch einen mehrstufigen Prozess synthetisiert, der die Bildung wichtiger Zwischenprodukte beinhaltet. Die Synthese beginnt mit der Herstellung von N-(6-Fluor-1H-indazol-5-yl)-6-methyl-2-oxo-4-[4-(Trifluormethyl)phenyl]-3,4-dihydro-1H-pyridin-5-carboxamid. Dieses Zwischenprodukt wird dann verschiedenen Reaktionsbedingungen, einschließlich Erhitzen und Ultraschallbehandlung, unterzogen, um das Endprodukt zu erhalten .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound beinhaltet die Optimierung des Synthesewegs, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verbindung wird typischerweise in fester Form hergestellt und bei -20 °C gelagert, um die Stabilität zu erhalten. Die Löslichkeit in DMSO und Ethanol wird auch während der Produktion berücksichtigt, um die Verwendung in verschiedenen Anwendungen zu erleichtern .
Wissenschaftliche Forschungsanwendungen
GSK429286A hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Werkzeugverbindung verwendet, um die Rolle von ROCK1 und ROCK2 in verschiedenen chemischen Reaktionen zu untersuchen.
Biologie: Untersucht auf seine Auswirkungen auf Zellmotilität, Proliferation und Apoptose.
Medizin: Für potenzielle therapeutische Anwendungen bei Krankheiten wie Bluthochdruck und Krebs untersucht.
Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf ROCK1 und ROCK2 abzielen .
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es selektiv ROCK1 und ROCK2 hemmt. Es bindet an die aktiven Stellen dieser Kinasen und verhindert deren Wechselwirkung mit nachgeschalteten Substraten. Diese Hemmung führt zu einer verringerten Phosphorylierung von MYPT an Thr850, was verschiedene zelluläre Prozesse wie Kontraktion und Motilität beeinflusst .
Wirkmechanismus
Target of Action
GSK429286A, also known as RHO-15, is a selective inhibitor of Rho-associated kinases (ROCK), specifically ROCK1 and ROCK2 . These kinases play a crucial role in various cellular processes, including cell contraction, motility, proliferation, and apoptosis.
Mode of Action
This compound interacts with its targets, ROCK1 and ROCK2, by binding to their ATP-binding sites, thereby inhibiting their kinase activity . This inhibition leads to a decrease in the phosphorylation of downstream targets of ROCK, such as myosin light chain and LIM kinases .
Biochemical Pathways
The inhibition of ROCK1 and ROCK2 by this compound affects several biochemical pathways. One of the key pathways is the regulation of actin cytoskeleton reorganization, which is crucial for cell shape and movement . By inhibiting ROCK activity, this compound can impact cell contraction and motility.
Result of Action
The inhibition of ROCK1 and ROCK2 by this compound leads to various cellular effects. For instance, it has been shown to reverse adrenaline-induced contraction of the rat aortic ring . Additionally, it causes a dose-dependent decrease in mean arterial blood pressure in spontaneous hypertensive rats .
Biochemische Analyse
Biochemical Properties
GSK429286A plays a significant role in biochemical reactions. It interacts with enzymes such as ROCK1 and ROCK2 . The nature of these interactions is inhibitory, with IC50 values of 14 nM and 63 nM for ROCK1 and ROCK2, respectively .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways . For instance, it has been found to upregulate gene expression of LIF, SOCS3, RRAD, NOTCH3, TNF, CXCL1, VDR, IL6, and THBS2, which are targets of a number of signaling pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It exerts its effects at the molecular level by selectively inhibiting ROCK1 and ROCK2 .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound shows stability and does not degrade significantly
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . For instance, oral administration of this compound at single doses of 3-30 mg/kg dramatically reduces mean arterial pressure in the spontaneously hypertensive rats (SHRs) in a dose-dependent manner .
Metabolic Pathways
The metabolic pathways that this compound is involved in are primarily related to its role as an inhibitor of ROCK1 and ROCK2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
GSK429286A is synthesized through a multi-step process involving the formation of key intermediates. The synthesis begins with the preparation of N-(6-fluoro-1H-indazol-5-yl)-6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyridine-5-carboxamide. This intermediate is then subjected to various reaction conditions, including heating and ultrasonic treatment, to achieve the final product .
Industrial Production Methods
Industrial production of this compound involves optimizing the synthetic route to ensure high yield and purity. The compound is typically produced in solid form and stored at -20°C to maintain stability. Solubility in DMSO and ethanol is also considered during production to facilitate its use in various applications .
Analyse Chemischer Reaktionen
Arten von Reaktionen
GSK429286A unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Inhibitionsreaktionen: Es hemmt ROCK1 und ROCK2, indem es an ihre aktiven Stellen bindet.
Phosphorylierungsreaktionen: Es beeinflusst die Phosphorylierung von MYPT an Thr850, die durch ROCK vermittelt wird.
Häufige Reagenzien und Bedingungen
Reagenzien: DMSO, Ethanol und andere Lösungsmittel werden üblicherweise verwendet, um this compound zu lösen.
Bedingungen: Die Verbindung wird häufig in verschiedenen In-vitro- und In-vivo-Studien in Konzentrationen von 1 μM bis 10 μM eingesetzt.
Hauptprodukte, die gebildet werden
Das Hauptprodukt, das aus den Reaktionen mit this compound gebildet wird, ist die Hemmung der ROCK1- und ROCK2-Aktivitäten, was zu nachgeschalteten Auswirkungen auf zelluläre Prozesse führt .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Y-27632: Ein weiterer ROCK-Inhibitor, aber weniger selektiv als GSK429286A.
H-1152: Ähnlich in der Funktion, unterscheidet sich jedoch in Selektivität und Potenz.
GSK269962A: Teilt ähnliche inhibitorische Eigenschaften, hat aber unterschiedliche pharmakokinetische Profile .
Einzigartigkeit
This compound zeichnet sich durch seine hohe Selektivität für ROCK1 und ROCK2 aus, was es zu einem wertvollen Werkzeug in der Forschung macht. Seine verbesserte orale Bioverfügbarkeit und Potenz steigern seine Anwendbarkeit in verschiedenen wissenschaftlichen Studien .
Eigenschaften
IUPAC Name |
N-(6-fluoro-1H-indazol-5-yl)-6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyridine-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F4N4O2/c1-10-19(20(31)28-17-6-12-9-26-29-16(12)8-15(17)22)14(7-18(30)27-10)11-2-4-13(5-3-11)21(23,24)25/h2-6,8-9,14H,7H2,1H3,(H,26,29)(H,27,30)(H,28,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLIIUAHHAZEXEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(=O)N1)C2=CC=C(C=C2)C(F)(F)F)C(=O)NC3=C(C=C4C(=C3)C=NN4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F4N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70463946 | |
Record name | N-(6-Fluoro-1H-indazol-5-yl)-6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyridine-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70463946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864082-47-3 | |
Record name | N-(6-Fluoro-1H-indazol-5-yl)-6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyridine-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70463946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 864082-47-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Rho-15?
A1: Rho-15 (GSK429286A) primarily targets Rho-associated protein kinase 2 (ROCK2), a serine/threonine kinase involved in various cellular processes like cell motility, proliferation, and apoptosis. []
Q2: What are the downstream consequences of inhibiting ROCK2 with Rho-15?
A2: Inhibiting ROCK2 with Rho-15 can lead to a variety of downstream effects, including:
- Reduced phosphorylation of myosin light chain (MLC): ROCK2 phosphorylates MLC, promoting its activity and leading to smooth muscle contraction. Rho-15 inhibits this process. [, ]
- Altered actin cytoskeleton dynamics: ROCK2 regulates the actin cytoskeleton, influencing cell shape, migration, and adhesion. Rho-15 can disrupt these processes. [, ]
- Modulation of gene expression: ROCK2 can indirectly regulate gene expression by impacting transcription factors and signaling pathways. Rho-15 may influence gene expression profiles. [, ]
Q3: How does Rho-15's interaction with ROCK2 differ from other ROCK inhibitors?
A3: Rho-15 demonstrates selectivity for ROCK2 over ROCK1, unlike some other ROCK inhibitors like Y-27632 and H-1152. [] This selectivity is valuable for dissecting the specific roles of ROCK2 in biological processes.
Q4: What is the molecular formula and weight of Rho-15?
A4: The molecular formula of Rho-15 is C21H14F4N4O2, and its molecular weight is 430.37 g/mol.
Q5: Is there any available spectroscopic data for Rho-15?
A5: Specific spectroscopic data for Rho-15 is limited in the provided research papers. Further research or access to chemical databases may provide additional information.
Q6: How do structural modifications of Rho-15 affect its activity?
A6: While the provided research primarily focuses on Rho-15 itself, studies with chimeric Rho proteins, generated by swapping domains between different phages, highlight the importance of specific segments for DNA binding and protein-protein interactions. [] Further investigations are necessary to fully elucidate the SAR of Rho-15.
Q7: What is known about the stability of Rho-15 under different conditions?
A7: The provided research does not extensively cover the stability of Rho-15. Understanding its stability profile would be crucial for developing suitable formulations and storage conditions.
Q8: What is the pharmacokinetic profile of Rho-15 in animal models?
A8: A bioanalytical method using high-performance liquid chromatography-tandem mass spectrometry has been developed and validated for quantifying KD025 (SLx-2119), a selective ROCK2 inhibitor, in rat plasma, showcasing its applicability for pharmacokinetic studies. [] This method might be adaptable for studying the pharmacokinetics of Rho-15 in preclinical settings.
Q9: How does Rho-15's in vivo activity relate to its pharmacodynamic properties?
A9: The research papers provided do not offer detailed insights into the pharmacodynamics of Rho-15. Further research is needed to understand the relationship between its in vivo activity and its effects on specific biological processes.
Q10: Are there any cell-based assays or animal models used to evaluate Rho-15's efficacy?
A10: The provided research does not present specific data on Rho-15's efficacy in cell-based assays or animal models. Designing and conducting such studies would be crucial for assessing its therapeutic potential.
Q11: What is known about the toxicity and safety profile of Rho-15?
A11: As the research primarily focuses on the molecular mechanisms and interactions of Rho-15, detailed toxicity and safety data are not extensively discussed. Further studies are required to comprehensively assess its safety profile.
Q12: Are there any specific drug delivery strategies being explored for Rho-15?
A12: The provided research does not delve into specific drug delivery strategies for Rho-15. Exploring targeted delivery approaches could enhance its efficacy and potentially reduce off-target effects.
Q13: Have any biomarkers been identified to predict Rho-15's efficacy or monitor treatment response?
A13: The available research does not discuss specific biomarkers associated with Rho-15's efficacy or treatment response. Identifying such biomarkers would be valuable for patient stratification and personalized medicine approaches.
Q14: What is the connection between Rho-15 and Escherichia coli?
A14: The term "Rho-15" is also used to refer to a temperature-sensitive mutation in the rho gene of Escherichia coli. This mutation affects the Rho factor, a protein crucial for transcription termination. [, , , , , , ]
Q15: How does the rho-15 mutation impact E. coli?
A15: The rho-15 mutation in E. coli can lead to:
- Defective transcription termination: Rho-dependent termination sites are less effective, leading to readthrough transcription. [, , , , ]
- Altered gene expression: The transcription termination defect can influence the expression of various genes. [, , , ]
- Temperature sensitivity: The mutant Rho protein is often less stable at higher temperatures, leading to a temperature-sensitive phenotype. [, , , ]
Q16: How does the rho-15 mutation relate to methionine auxotrophy?
A16: Research has shown that the rho-15 mutation in a specific E. coli strain (DW319 ilv lacZ::IS1) results in a temperature-sensitive methionine auxotrophy. [] The exact mechanism linking the rho-15 mutation and methionine biosynthesis requires further investigation.
Q17: Can the rho-15 mutation be suppressed?
A17: Yes, studies have identified suppressor mutations in the rpoB gene (encoding the beta subunit of RNA polymerase) that can restore transcription termination in rho-15 mutant strains. [, , ] These findings highlight the interplay between Rho and RNA polymerase during transcription termination.
Q18: How does the rho-15 mutation affect plasmid compatibility in E. coli?
A18: The rho-15 mutation has been shown to impact plasmid compatibility in E. coli. Specifically, it can lead to incompatibility with plasmids like pBR322, potentially due to altered transcription patterns and the expression of plasmid-encoded proteins like Rom. []
Q19: What is the relationship between the rho-15 mutation and DNA superhelicity?
A19: Research suggests that the rho-15 mutation can affect DNA superhelicity in E. coli, leading to reduced negative supercoiling of plasmid DNA. [, , ] This effect might be linked to altered interactions between Rho, RNA polymerase, and DNA during transcription.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.